molecular formula C19H25NO3S B7456652 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide

Cat. No. B7456652
M. Wt: 347.5 g/mol
InChI Key: PLKYBXVQYGOULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, also known as TBS, is a sulfonamide compound that has been used in scientific research for many years. It is a highly potent and selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer. TBS has been shown to have antitumor effects in preclinical studies, and is currently being investigated as a potential treatment for cancer.

Mechanism of Action

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX is involved in regulating the pH balance in cells, and is critical for the survival and growth of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the formation of new blood vessels (angiogenesis). 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its high potency and selectivity for CA IX. This makes it an attractive candidate for cancer treatment, as it can specifically target cancer cells while sparing healthy cells. However, one of the limitations of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.

Future Directions

There are a number of potential future directions for research on 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors, which may be more effective than 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide in cancer treatment. Another area of interest is the development of combination therapies that include 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, which may enhance its antitumor activity. Finally, more research is needed to determine the optimal dosage and administration route for 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide, as well as its potential side effects in vivo.

Synthesis Methods

The synthesis of 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide involves several steps, including the reaction of 2-methylphenyl sulfonamide with tert-butyl bromoacetate, followed by the reaction of the resulting compound with ethyl magnesium bromide. The final step involves the reaction of the resulting compound with benzene-1-sulfonyl chloride to yield 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide.

Scientific Research Applications

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide works by inhibiting the activity of CA IX, which is overexpressed in many types of cancer cells. By inhibiting CA IX, 5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide can disrupt the pH balance in cancer cells, leading to cell death.

properties

IUPAC Name

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-6-23-17-12-11-15(19(3,4)5)13-18(17)24(21,22)20-16-10-8-7-9-14(16)2/h7-13,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYBXVQYGOULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-2-ethoxy-N-(2-methylphenyl)benzene-1-sulfonamide

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